molecular formula C20H44O3Si B100314 Tetradecyltriethoxysilane CAS No. 16153-27-8

Tetradecyltriethoxysilane

Cat. No.: B100314
CAS No.: 16153-27-8
M. Wt: 360.6 g/mol
InChI Key: SVKDNKCAGJVMMY-UHFFFAOYSA-N
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Description

Tetradecyltriethoxysilane (C20H44O3Si) is an organosilicon compound characterized by a 14-carbon (tetradecyl) alkyl chain and three ethoxy (–OCH2CH3) groups bonded to a central silicon atom. This structure confers unique hydrophobic and self-assembling properties, making it valuable in surface modification, coatings, and polymer composites.

Properties

CAS No.

16153-27-8

Molecular Formula

C20H44O3Si

Molecular Weight

360.6 g/mol

IUPAC Name

triethoxy(tetradecyl)silane

InChI

InChI=1S/C20H44O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-24(21-6-2,22-7-3)23-8-4/h5-20H2,1-4H3

InChI Key

SVKDNKCAGJVMMY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC

Canonical SMILES

CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC

Other CAS No.

16153-27-8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Longer chains (e.g., cetyltrimethoxysilane’s C16) enhance surface coverage but reduce solubility in polar solvents .
  • Alkoxy Groups :
    Ethoxy groups (–OCH2CH3) hydrolyze slower than methoxy (–OCH3) groups due to steric hindrance. This makes this compound more stable in humid environments compared to methoxy-substituted analogs like cetyltrimethoxysilane .

  • Reactivity and Applications :
    Methoxy-based silanes (e.g., cetyltrimethoxysilane) are preferred for rapid surface functionalization, while ethoxy variants like this compound are ideal for controlled, long-term hydrophobicity. Functionalized silanes (e.g., 3-methacryloxypropyltrimethoxysilane) enable covalent bonding with polymers, expanding their use in composites .

Research Findings and Industrial Relevance

  • Hydrophobic Coatings :
    Cetyltrimethoxysilane (C16) and this compound (C14) form durable water-repellent layers on metals and ceramics, with the latter offering better environmental stability .
  • Sol-Gel Processes: TEOS is widely used in glass coatings due to its low reactivity, whereas this compound is leveraged in hybrid organic-inorganic materials for controlled porosity .
  • Toxicity Profiles: Limited data exist for this compound, but structural analogs like trimethoxysilane show higher acute toxicity (AEGL guidelines in ), emphasizing the need for cautious handling.

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